![molecular formula C11H16BrNOS B5018193 4-[(5-Bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5018193.png)
4-[(5-Bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine is an organic compound that features a bromothiophene group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of polar solvents and may require heating.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
4-[(5-Bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: May be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(5-Bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromothiophene group may play a role in binding to these targets, while the morpholine ring could influence the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a methylamine group instead of a morpholine ring.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Contains bromothiophene groups but differs in the core structure.
Uniqueness
4-[(5-Bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine is unique due to the presence of both a bromothiophene group and a morpholine ring. This combination imparts specific chemical properties, such as reactivity and solubility, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[(5-bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c1-8-5-13(6-9(2)14-8)7-10-3-4-11(12)15-10/h3-4,8-9H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHIJWXJKGEVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(furan-2-yl)methanone](/img/structure/B5018117.png)
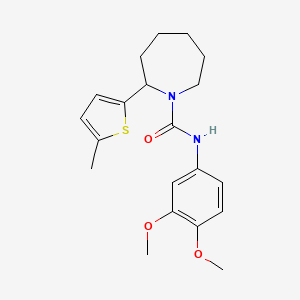
![4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoic acid](/img/structure/B5018146.png)
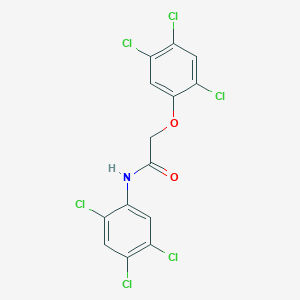
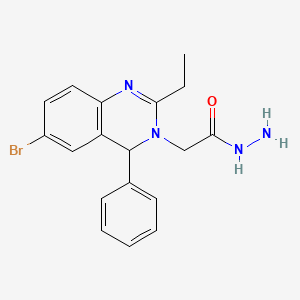
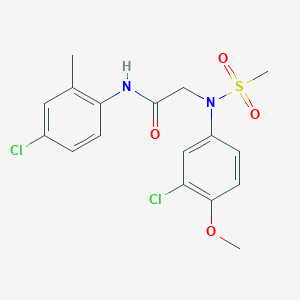
![2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol](/img/structure/B5018169.png)
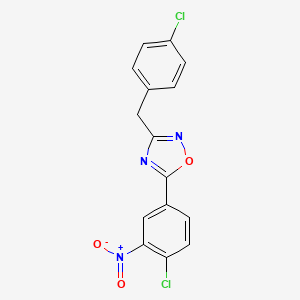
![2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5018183.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018199.png)
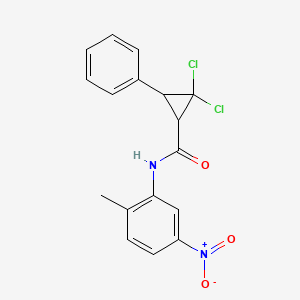
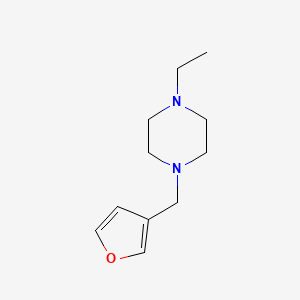
![N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018220.png)
![Methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate](/img/structure/B5018225.png)
